REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:13]2[N:9]([C:10]([CH3:15])=[C:11]([CH3:14])[CH:12]=2)[CH:8]=[CH:7][CH:6]=1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC.C1COCC1>[CH3:14][C:11]1[CH:12]=[C:13]2[N:9]([C:10]=1[CH3:15])[CH:8]=[CH:7][CH:6]=[C:5]2[CH2:3][OH:2] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
265 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CN2C(=C(C=C12)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
1.6 ml, 1.6 mmol, dropwise addition)
|
Type
|
CUSTOM
|
Details
|
After 3.5 h the reaction was quenched with sodium sulfate decahydrate (added in small portions until gas evolution ceased)
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the precipitated solids were removed via filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
to give the product which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2C(=CC=CN2C1C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |